molecular formula C7H17NaO10 B8022807 sodium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate

sodium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate

Cat. No.: B8022807
M. Wt: 284.19 g/mol
InChI Key: JAQDQRUFGHWSGO-FBNUBEQJSA-M
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Description

The compound with the identifier “sodium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate” is known as dimethicone polymer. It is a polydimethylsiloxane polymer composed of dimethicone macromolecules. Dimethicone is widely used in various industries due to its unique properties, such as its ability to act as a food emulsifier, antifoaming agent, and anticaking agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethicone polymer is synthesized through the polymerization of dimethylsiloxane monomers. The process involves the hydrolysis of dimethyldichlorosilane, followed by condensation reactions to form linear polydimethylsiloxane chains. The reaction conditions typically include the presence of a catalyst, such as a strong acid or base, and controlled temperature and pressure to ensure the desired molecular weight and viscosity of the polymer.

Industrial Production Methods

In industrial settings, dimethicone polymer is produced in large-scale reactors where the reaction conditions are carefully monitored and controlled. The process involves the continuous addition of dimethylsiloxane monomers and catalysts, followed by the removal of by-products such as hydrogen chloride. The resulting polymer is then purified and processed to achieve the desired specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Dimethicone polymer undergoes several types of chemical reactions, including:

    Oxidation: Dimethicone can be oxidized to form silanol groups, which can further react to form cross-linked structures.

    Reduction: Reduction reactions are less common for dimethicone due to its stable silicon-oxygen backbone.

    Substitution: Substitution reactions can occur at the silicon atoms, where organic groups can replace the methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone, typically under mild conditions to prevent degradation of the polymer.

    Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions, often under anhydrous conditions to prevent hydrolysis.

Major Products Formed

    Oxidation: The major products include silanol-terminated dimethicone and cross-linked siloxane networks.

    Substitution: The products depend on the substituent introduced, such as alkyl or aryl-substituted dimethicone.

Scientific Research Applications

Dimethicone polymer has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of dimethicone polymer is primarily physical rather than chemical. In its role as an antifoaming agent, dimethicone reduces the surface tension of liquids, preventing the formation of foam. As an emulsifier, it stabilizes emulsions by forming a protective layer around dispersed droplets, preventing coalescence. In pharmaceutical applications, dimethicone acts as a barrier on the skin or mucous membranes, providing a protective and moisturizing effect.

Comparison with Similar Compounds

Dimethicone polymer can be compared with other similar compounds, such as:

    Polydimethylsiloxane (PDMS): Similar in structure but may have different molecular weights and viscosities.

    Dimethylpolysiloxane: Another variant with similar properties but different applications based on its molecular structure.

    Silicone oils: A broader category that includes dimethicone and other siloxane-based compounds with varying degrees of polymerization.

Dimethicone polymer is unique due to its specific balance of properties, such as its high thermal stability, low surface tension, and excellent lubricating and conditioning effects .

Properties

IUPAC Name

sodium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O8.Na.2H2O/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;;;/h2-6,8-13H,1H2,(H,14,15);;2*1H2/q;+1;;/p-1/t2-,3-,4+,5-,6-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQDQRUFGHWSGO-FBNUBEQJSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NaO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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